dichlorocobalt;triphenylphosphanium
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dichlorocobalt;triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRPFIIIFJLFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Co]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32Cl2CoP2+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dichlorocobalt Triphenylphosphane Compounds
The synthesis of dichlorocobalt-triphenylphosphane complexes, most commonly dichlorobis(triphenylphosphine)cobalt(II) (CoCl₂(PPh₃)₂), is achieved through the direct reaction of a cobalt(II) salt with triphenylphosphine (B44618). The choice of solvent and reaction conditions can influence the yield and purity of the final product.
A prevalent method involves the reaction of anhydrous cobalt(II) chloride with triphenylphosphine in a 2:1 molar ratio of phosphine (B1218219) to cobalt salt. tdl.org The reaction is typically conducted in a hot alcoholic solvent, such as absolute ethanol (B145695) or isopropanol. tdl.orgyoutube.com Upon mixing the reagents, a distinct blue precipitate of the complex forms almost immediately. tdl.org To ensure the completion of the reaction, the mixture is heated and stirred for several hours. tdl.org
An alternative approach utilizes hydrated cobalt(II) chloride, specifically CoCl₂·6H₂O, and triphenylphosphine. In a modified procedure, a solution of triphenylphosphine in dichloromethane (B109758) (CH₂Cl₂) is treated with a solution of cobalt(II) chloride hexahydrate in acetonitrile (B52724) (MeCN). rsc.org The resulting blue mixture is stirred for a couple of hours before being filtered. rsc.org This method has been reported to yield blue crystals of the product with a high yield of 85% after the filtrate is left to stand for two days at room temperature. rsc.org
The general synthetic scheme can be represented as: CoCl₂ + 2 PPh₃ → CoCl₂(PPh₃)₂
Different research groups have employed slight variations in the solvent system and reaction times, as detailed in the table below.
Table 1: Selected Synthetic Methodologies for Dichlorobis(triphenylphosphine)cobalt(II)
| Cobalt Salt | Ligand | Solvent(s) | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Anhydrous CoCl₂ | Triphenylphosphine | Absolute Ethanol | Hot, stirred solution; immediate precipitation | Not specified | tdl.org |
| CoCl₂·6H₂O | Triphenylphosphine | Dichloromethane / Acetonitrile | Stirred for 2 hours at room temperature | 85% | rsc.org |
| CoCl₂·6H₂O | Triphenylphosphine | Isopropyl Alcohol | Reflux until dissolution of triphenylphosphine | Not specified | youtube.com |
Advanced Purification Techniques and Crystal Growth for Structural Analysis
The purification of dichlorocobalt-triphenylphosphane compounds and the growth of high-quality single crystals are paramount for their definitive structural elucidation by techniques such as X-ray diffraction.
Following the initial synthesis, the crude product is typically purified by washing with appropriate solvents to remove unreacted starting materials and byproducts. A common procedure involves washing the blue precipitate multiple times with hot absolute ethanol (B145695), followed by hexane, before drying the final product under a vacuum. tdl.org In some preparations, the residue after solvent removal is washed with cold pentane (B18724) and then dried. nih.gov
For obtaining crystalline material suitable for structural analysis, recrystallization is the principal technique. Continuous extraction with boiling pentane has been successfully used to obtain crystalline products. nih.gov Another effective method involves dissolving the crude complex in a suitable solvent, such as acetone (B3395972), followed by slow evaporation or cooling to induce crystallization. tdl.org
In a specific instance, allowing the filtrate from the reaction mixture in dichloromethane (B109758) and acetonitrile (B52724) to stand at room temperature for two days yielded blue crystals suitable for analysis. rsc.org The quality of the crystals is critical for determining the precise molecular geometry and crystal packing. For example, the crystal structure of a related compound, triphenylphosphonium trichlorido(triphenylphosphane-κP)cobaltate(II) benzene (B151609) disolvate, was determined from a solvated crystal. nih.gov This analysis revealed a tetracoordinate Co(II) center with one triphenylphosphane ligand and three chloride ligands, with the negative charge balanced by a triphenylphosphonium cation. nih.gov
The crystallographic data obtained from such analyses provide invaluable information on bond lengths and angles. For instance, in the triphenylphosphonium salt, the Co-Cl bond lengths were found to be in the range of 2.2313(5) to 2.2671(4) Å, and the Co-P bond length was 2.3893(4) Å. nih.gov
Table 2: Crystallographic Data for a Dichlorocobalt-Triphenylphosphane Related Compound
| Compound | Formula | Crystal System | Space Group | Co-Cl Bond Lengths (Å) | Co-P Bond Length (Å) | Reference |
|---|
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies
The neutral complex dichlorobis(triphenylphosphine)cobalt(II), with the formula CoCl₂(PPh₃)₂, is a well-studied example. molbase.comyoutube.com SCXRD studies consistently reveal that the cobalt(II) center adopts a distorted tetrahedral coordination geometry. unibo.itsmolecule.com The central cobalt atom is bonded to two chloride ions and two phosphorus atoms from the triphenylphosphine (B44618) ligands. unibo.it
The Co–Cl and Co–P bond distances fall within typical ranges for analogous tetrahedral Co(II) phosphine (B1218219) complexes. unibo.it The high-spin d⁷ electronic configuration of the Co(II) ion in a tetrahedral field also favors this geometry.
Table 1: Selected Crystallographic Data for Dichlorobis(triphenylphosphine)cobalt(II) [CoCl₂(PPh₃)₂]
| Parameter | Value | Reference |
|---|---|---|
| Coordination Geometry | Distorted Tetrahedral | unibo.itsmolecule.com |
| Co-Cl Bond Length (Å) | ~2.21 - 2.24 | unibo.it |
| Co-P Bond Length (Å) | ~2.36 - 2.43 | unibo.it |
| P-Caromatic Bond Length (Å) | ~1.823 | unibo.it |
In ionic structures involving triphenylphosphonium-based cations and a cobalt-chloride anion, the most common anionic species is the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. tandfonline.com X-ray diffraction studies of salts such as bis(benzyltriphenylphosphonium) tetrachlorocobaltate(II) monohydrate, [BzTPP]₂[CoCl₄]·H₂O, show that the [CoCl₄]²⁻ anion itself possesses a distorted tetrahedral geometry. tandfonline.com
The solid-state structures of phosphonium (B103445) salts containing tetrachlorocobaltate(II) are stabilized by a variety of non-covalent intermolecular interactions. hw.ac.ukacs.org These interactions, including hydrogen bonds and π-stacking, are crucial in building the supramolecular architecture. monash.edu
Hydrogen Bonding: In hydrated salts like [BzTPP]₂[CoCl₄]·H₂O, extensive hydrogen bonding networks are observed. These can include C-H···Cl, C-H···O, and O-H···Cl interactions, which link the cations, anions, and water molecules into a three-dimensional structure. tandfonline.com The C-H groups from the phenyl and benzyl (B1604629) moieties of the cation can act as hydrogen bond donors to the chloride atoms of the anion. tandfonline.com Alkyl-onium salts are increasingly recognized for their capacity to engage in hydrogen-bonding. nih.gov
π-Stacking: π-π stacking interactions are common between the aromatic phenyl rings of the triphenylphosphine or triphenylphosphonium moieties. researchgate.net These interactions, where the centroids of two aromatic rings are typically separated by 3.3 to 4.0 Å, contribute significantly to the crystal packing. researchgate.net In some structures, C-H···π interactions are also observed, where a C-H bond points towards the face of an aromatic ring, further stabilizing the solid-state assembly. tandfonline.comhw.ac.uk
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. ias.ac.innih.gov They are instrumental in characterizing coordination compounds by identifying the stretching and bending frequencies of key bonds, such as metal-ligand and internal ligand bonds. nih.gov
The far-infrared and Raman spectra of cobalt-phosphine-halide complexes provide direct information about the Co-Cl and Co-P bonds. For tetrahedral complexes of the type CoCl₂(PR₃)₂, group theory predicts two IR-active and two Raman-active Co-Cl stretching vibrations (ν(Co-Cl)) and two corresponding Co-P stretches (ν(Co-P)). tdl.org
In the neutral complex CoCl₂(PPh₃)₂, the cobalt-chlorine vibrations appear as two intense bands in the far-IR spectrum, while the cobalt-phosphorus vibration is observed as a single band. tdl.org The precise frequencies can shift depending on the crystalline environment and the nature of the phosphine ligand. tdl.org
Table 2: Typical Vibrational Frequencies for Cobalt-Phosphine-Chloride Complexes
| Vibrational Mode | Complex Type | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| ν(Co-Cl) | CoCl₂(PPh₃)₂ | 319, 284 | tdl.org |
| ν(Co-P) | CoCl₂(PPh₃)₂ | 166 | tdl.org |
| ν(Co-Cl) | [CoCl₄]²⁻ | ~300 | tdl.org |
The IR and Raman spectra are also dominated by the internal vibrations of the triphenylphosphine ligand. rsc.org Many of these ligand-specific bands are sensitive to coordination with the metal center. When triphenylphosphine acts as a ligand and coordinates to a metal, shifts in the positions and changes in the intensities of its characteristic vibrational bands are observed. researchgate.net
For example, the P-Ph stretching vibration in triphenylphosphine complexes is a diagnostic band. researchgate.net The IR spectrum of CoCl₂(PPh₃)₂ shows characteristic bands for the triphenylphosphine ligand, including absorptions around 1433 cm⁻¹, 1093 cm⁻¹, and strong bands in the 700-750 cm⁻¹ and 500-520 cm⁻¹ regions. rsc.org Comparing the spectrum of the complex to that of the free ligand allows for confirmation of coordination and provides insight into the electronic effects of the metal on the ligand. researchgate.net The better the sigma-donating capability of the phosphine ligand, the lower the frequency of other reporter ligands (like CO) in a complex, a principle that helps in classifying ligand properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation
NMR spectroscopy serves as a powerful tool for probing the solution-state structure and dynamics of [CoCl₂(PPh₃)₂].
Proton NMR for Characterizing Aromatic and Aliphatic Ligand Protons
Proton (¹H) NMR spectroscopy complements ³¹P NMR by providing information about the protons on the triphenylphosphine ligands. The aromatic protons of the phenyl groups typically appear as a complex multiplet in the ¹H NMR spectrum. rsc.org For instance, a reported ¹H NMR spectrum showed resonances for the phenyl protons in the range of δ = 2.57–2.79 ppm. The chemical shifts and coupling patterns of these protons can be influenced by the coordination of the phosphine to the cobalt center and can provide further evidence for the solution-state structure.
Investigation of Dynamic Processes and Solvent Interactions in Solution
The behavior of [CoCl₂(PPh₃)₂] in solution can be complex, involving dynamic equilibria and interactions with solvent molecules. NMR spectroscopy is a key technique for investigating these processes. For example, studies on related cobalt-phosphine complexes have revealed the existence of equilibria between different coordination geometries, which can be influenced by the solvent and temperature. acs.org Solvent molecules can potentially coordinate to the metal center, leading to changes in the spectroscopic properties of the complex. The study of these dynamic processes is crucial for understanding the reactivity and catalytic activity of [CoCl₂(PPh₃)₂] in solution. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis
UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of transition metal complexes like [CoCl₂(PPh₃)₂]. The absorption of light in the ultraviolet and visible regions corresponds to the promotion of electrons between d-orbitals of the cobalt ion.
Correlation of Electronic Transitions with d-d Splittings and Ligand Field Theory
The UV-Vis spectrum of [CoCl₂(PPh₃)₂] is characterized by d-d electronic transitions, which are directly related to the splitting of the d-orbitals of the cobalt(II) ion in the tetrahedral ligand field created by the chloride and triphenylphosphine ligands. smolecule.com According to ligand field theory, the energy of these transitions provides a measure of the ligand field splitting parameter, Δt. The observed bands in the visible region of the spectrum are assigned to specific electronic transitions between the split d-orbitals. For cobalt(II) complexes, these transitions can be interpreted using Tanabe-Sugano diagrams, which provide a quantitative framework for understanding the electronic spectra. semanticscholar.org
Assessment of Spin State and Magnetic Behavior based on Electronic Spectra
The electronic spectrum of [CoCl₂(PPh₃)₂] provides valuable information about the spin state and magnetic properties of the complex. For a d⁷ ion like cobalt(II) in a tetrahedral field, a high-spin configuration with three unpaired electrons is expected. The paramagnetism of the complex, arising from these unpaired electrons, is consistent with this electronic configuration. The features of the UV-Vis spectrum, including the number and intensity of the d-d bands, can be used to confirm the high-spin state of the cobalt(II) center. aps.orgrsc.org
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. While detailed mass spectra of dichlorocobalt;triphenylphosphanium are not abundantly available in the public domain, the principles of mass spectrometry as applied to coordination compounds allow for a theoretical understanding of its behavior.
For a complex like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically employed. These methods are preferred as they are less likely to cause extensive fragmentation of the coordination complex, allowing for the observation of the molecular ion or key fragments that confirm the compound's integrity.
In a hypothetical ESI-MS analysis, the compound would be introduced into the mass spectrometer in a suitable solvent. The resulting spectrum would be expected to show a peak corresponding to the intact cationic species or a closely related fragment. The fragmentation of dichlorobis(triphenylphosphine)cobalt(II) would likely proceed through the loss of its ligands. Common fragmentation pathways for such coordination complexes include the sequential loss of the triphenylphosphine ligands or the chloride ions.
Table 1: Hypothetical Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Formula | Description |
| [Co(PPh₃)₂Cl]⁺ | [C₃₆H₃₀ClCoP₂]⁺ | Loss of one chloride ligand |
| [Co(PPh₃)Cl₂] | C₃₆H₃₀Cl₂CoP₂ | Molecular ion |
| [Co(PPh₃)Cl]⁺ | [C₁₈H₁₅ClCoP]⁺ | Loss of one triphenylphosphine and one chloride ligand |
| [Co(PPh₃)]²⁺ | [C₁₈H₁₅CoP]²⁺ | Loss of both chloride and one triphenylphosphine ligand |
| [PPh₃]⁺ | [C₁₈H₁₅P]⁺ | Triphenylphosphine ligand |
Note: This table is based on theoretical fragmentation patterns and is for illustrative purposes.
The observation of these or similar fragments would provide strong evidence for the molecular structure of this compound and confirm the coordination of the triphenylphosphine ligands to the cobalt center.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present, which can then be compared to the theoretical values calculated from the compound's chemical formula to verify its stoichiometry and purity.
For dichlorobis(triphenylphosphine)cobalt(II), with the chemical formula C₃₆H₃₀Cl₂CoP₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, cobalt, and phosphorus.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for Dichlorobis(triphenylphosphine)cobalt(II)
| Element | Theoretical % | Experimental % rsc.org |
| Carbon (C) | 66.07 | 66.21 |
| Hydrogen (H) | 4.62 | 4.53 |
| Chlorine (Cl) | 10.83 | Not Reported |
| Cobalt (Co) | 9.01 | Not Reported |
| Phosphorus (P) | 9.47 | Not Reported |
Theoretical and Computational Chemistry of Dichlorocobalt Triphenylphosphane Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a important tool for investigating the properties of cobalt-phosphine complexes, offering a balance between computational cost and accuracy.
In square-planar, four-coordinate Co(II) complexes with bidentate phosphine (B1218219) ligands, the Co(II) center can sit directly in the plane of the phosphorus atoms, resulting in trans-phosphine bond angles of 180°. acs.orgsemanticscholar.org However, in five-coordinate, square-pyramidal geometries, the cobalt atom is distorted out of the phosphorus plane. nih.govacs.orgsemanticscholar.org DFT studies on cobalt phosphide (B1233454) clusters have also revealed that the structures often consist of phosphorus atoms being added to the triangular faces of a Co₄ core. rsc.org
| Complex | Coordination Geometry | Average Co-P Bond Length (Å) | Reference |
|---|---|---|---|
| [Co(dppv)₂]²⁺ | Square-planar (4-coordinate) | ~2.22 | nih.govacs.org |
| [Co(dppv)₂(NCCH₃)]²⁺ | Square-pyramidal (5-coordinate) | ~2.25 | nih.govacs.org |
| [Co(dppv)₂(NCCH₃)₂]²⁺ | Pseudo-octahedral (6-coordinate) | ~2.28 | nih.govacs.org |
dppv = cis-1,2-bis(diphenylphosphino)ethylene (B1586061)
The magnetic properties of cobalt(II) complexes, which are typically high-spin (S = 3/2), are of significant interest for applications in magnetic materials. nih.govmarquette.edu Computational models, particularly multireference ab initio calculations and DFT, are crucial for understanding and predicting their magnetic anisotropy, which is described by the zero-field splitting (ZFS) parameters D (axial) and E (rhombic). nih.govmarquette.edu
For pentacoordinate Co(II) complexes, it has been shown that distortions in the equatorial plane can lead to strong negative magnetic anisotropies. nih.govmarquette.edu In some high-spin Co(II) complexes with closed-shell ligands, negative D-values indicating easy-axis anisotropy have been observed. nih.govmarquette.edu For instance, distorted trigonal bipyramidal Co(II) complexes have been found to possess S = 3/2 ground states with D-values ranging from -30 cm⁻¹ to -78 cm⁻¹. nih.govmarquette.edu In cases where the cobalt(II) center is coupled to a radical ligand, the resulting S = 1 ground states can exhibit even larger negative anisotropy. nih.govmarquette.edu The development of machine-learning approaches, trained on DFT data, has also shown promise for the rapid and accurate prediction of axial magnetic anisotropy in cobalt(II) complexes. nih.gov
| Complex Type | Spin State (S) | D-value (cm⁻¹) | Anisotropy Type | Reference |
|---|---|---|---|---|
| Pentacoordinate Co(II) with closed-shell ligands | 3/2 | -30 to -78 | Easy-axis | nih.govmarquette.edu |
| Pentacoordinate Co(II) with radical ligands | 1 | -100 to -140 | Easy-axis | nih.govmarquette.edu |
Computational methods are widely used to predict and interpret the spectroscopic data of cobalt-phosphine complexes. DFT calculations can predict vibrational frequencies, aiding in the assignment of experimental IR and Raman spectra. rsc.org For example, the infrared and Raman spectra of a highly symmetric Co₄P₄ cluster have been analyzed to provide a theoretical basis for understanding its electronic and geometric properties. rsc.org
The prediction of NMR parameters, such as the ⁵⁹Co chemical shift, has also been a focus of computational studies. mdpi.com Protocols using DFT have been developed to accurately predict ⁵⁹Co NMR chemical shifts over a wide range, which is valuable for characterizing Co(III) complexes in solution. mdpi.com A successful computational scheme involves geometry optimization at the BLYP/def2-SVP level and shielding constant calculation at the GIAO-LC-ωPBE/NMR-DKH level, achieving a mean absolute deviation of 158 ppm. mdpi.com
UV-Vis spectra are also amenable to computational prediction. The electronic absorption spectra of cobalt-phosphine complexes are often dominated by charge-transfer transitions. acs.org For example, in a Co³⁺ complex, an intense band around 400 nm was assigned to a ligand-to-metal charge transfer (LMCT) from the phosphine σ-orbital to the metal d-orbitals. acs.org Time-dependent DFT (TD-DFT) is a common method for calculating excited-state energies and predicting such electronic transitions. nih.gov
The nature of the bonding between cobalt and phosphine ligands can be elucidated through the analysis of molecular orbitals. In cobalt(II) phosphine complexes, the relative energies of the d-orbitals are highly sensitive to the coordination environment. acs.org For instance, the near-degeneracy of the d(x²-y²) and d(z²) orbitals in some square-planar complexes leads to a very shallow energy landscape for axial ligation, making the system "axially ambivalent". nih.govacs.org The addition of axial ligands stabilizes the d(z²) orbital, causing it to be occupied by the unpaired electron. acs.org
Molecular orbital analysis of cobalt phosphide superatoms has revealed a well-defined superatomic orbital arrangement, which provides insights into their magnetic behavior. rsc.org The analysis of phosphorus hyperfine coupling in the electron spin resonance (ESR) spectra of low-spin cobalt(II) complexes also provides detailed information about the cobalt-phosphorus bond. rsc.org
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Effects
While specific MD simulation studies on dichlorocobalt-triphenylphosphane are not extensively documented in the provided context, the principles of solution-phase behavior and solvent effects are crucial and often investigated using such methods. The stability and reactivity of cobalt-phosphine complexes can be significantly influenced by the solvent. enamine.net For example, the stability of certain cobalt-phosphine complexes has been studied in solvents like tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) using UV-vis spectroscopy. enamine.net
The coordination of solvent molecules can alter the geometry and electronic structure of the complex. nih.govacs.org The dissolution of a four-coordinate square-planar cobalt(II) phosphine complex in acetone (B3395972) can lead to the coordination of an acetone molecule, resulting in a five-coordinate species with a change in the ground electronic state. acs.org This demonstrates the significant role of the solvent in determining the preferred coordination environment. The solubility of these complexes is also a critical factor for their application, and it has been shown that the choice of counterion can dramatically increase solubility in specific solvents. enamine.net
Computational Elucidation of Reaction Pathways and Energy Landscapes
DFT calculations are instrumental in mapping out the reaction pathways and energy landscapes of catalytic reactions involving cobalt-phosphine complexes. For instance, in the synthesis of imines and quinolines catalyzed by a phosphine-oxide cobalt(II) complex, computational studies suggested that a dearomatized complex acts as the active catalyst. nih.gov The reaction was proposed to proceed via a hydride transfer pathway, with a calculated activation barrier of 26.5 kcal/mol, which is consistent with the experimental reaction conditions. nih.gov
The energy landscape for ligand association and dissociation is another area where computational chemistry provides key insights. The shallow energy landscape for the axial ligation of acetonitrile (B52724) to a square-planar cobalt(II) bis(phosphine) complex has been analyzed, explaining the ability to isolate 4-, 5-, and 6-coordinate species under slightly different conditions. nih.govacs.org Computational studies also provide a framework for understanding the initial and final stages of plausible reaction pathways, such as the Co(II) → Co(I) and Co(I) → Co(II) transformations in the formation of arylzinc compounds. enamine.net
Assessment of Thermodynamic Stability and Kinetic Reactivity through Computational Models
Computational chemistry provides a powerful lens for examining the thermodynamic stability and kinetic reactivity of dichlorocobalt-triphenylphosphane systems at a molecular level. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), researchers can model the geometric and electronic structures of these complexes and calculate key energetic parameters that govern their behavior. These theoretical insights complement experimental findings and offer a deeper understanding of the intrinsic properties of these compounds and their reaction pathways.
Thermodynamic Stability in the Solid State
The stability of the crystalline form of dichlorobis(triphenylphosphine)cobalt(II), [CoCl₂(PPh₃)₂], is influenced by a combination of intramolecular and intermolecular forces. Computational models have been employed to dissect the energetic contributions to the crystal packing. A detailed analysis of the intermolecular interactions within the crystal lattice reveals the significance of weak forces in stabilizing the solid-state structure.
Energy calculations based on the B3LYP/6-31G(d,p) model have been used to quantify the various components of the total interaction energy between molecules in the crystal. conicet.gov.ar These calculations break down the total energy into electrostatic, polarization, dispersion, and exchange-repulsion components, providing a nuanced view of the forces at play. conicet.gov.ar
| Interaction Energy Component | Energy (kcal/mol) |
|---|---|
| Electrostatic (Eele) | -8.9 |
| Polarization (Epol) | -2.1 |
| Dispersion (Edis) | -26.9 |
| Exchange–Repulsion (Erep) | 17.1 |
| Total Energy (Etot) | -20.8 |
Table 1: Calculated intermolecular interaction energies for [CoCl₂(PPh₃)₂] in the solid state. Data sourced from a study reanalyzing the crystal structure. conicet.gov.ar The negative total energy indicates a thermodynamically stable crystal lattice.
Kinetic Reactivity in Catalytic Cycles
Computational models are also invaluable for mapping the reaction pathways of cobalt-phosphine complexes in catalytic processes. By calculating the Gibbs free energies of intermediates and transition states, the kinetic feasibility of a proposed mechanism can be assessed.
One such study investigated the cobalt/photoredox dual-catalysis-enabled cyclization of 1,5,10-enediynes, where a dichlorocobalt-triphenylphosphane type species is a key player. nii.ac.jp Although a model phosphine ligand (PMe₃) was used for the calculations, the results provide insight into the kinetic landscape of reactions involving cobalt-phosphine intermediates. The study calculated the activation energy (ΔG‡) for the initial oxidative yne-yne coupling step, which is a crucial part of the catalytic cycle. nii.ac.jp
| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | Co⁰(PMe₃)₂ + enediyne | 0.0 |
| Transition State | TSAB.D | +13.5 |
| Intermediate | Metallole Complex (BD) | -1.9 |
Table 2: Calculated Gibbs free energy profile for the initial yne-yne coupling step in a cobalt-catalyzed cyclization. The activation energy (ΔG‡) is the energy difference between the reactants and the transition state. Data adapted from a theoretical study on the reaction mechanism. nii.ac.jp
Reactivity and Coordination Chemistry of Dichlorocobalt Triphenylphosphane Species
Ligand Substitution and Exchange Reactions
Ligand substitution reactions are fundamental to the chemistry of dichlorobis(triphenylphosphine)cobalt(II), allowing for the modification of the cobalt coordination sphere. These reactions involve the replacement of either the anionic chloride ligands or the neutral triphenylphosphine (B44618) ligands.
The chloride ligands in dichlorobis(triphenylphosphine)cobalt(II) can be readily substituted by other ligands. This reactivity allows for the synthesis of a range of new cobalt(II) complexes. The substitution can occur with other halides, such as bromide or iodide, leading to the corresponding dihalobis(triphenylphosphine)cobalt(II) species.
The classic example of this type of ligand exchange involves the reaction of a cobalt(II) species with a high concentration of chloride ions. For instance, when concentrated hydrochloric acid is added to an aqueous solution of hexaaquacobalt(II) ions, the pink solution turns blue due to the formation of the tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. chemguide.co.ukyoutube.com This demonstrates the facility of chloride ligand association with cobalt(II). In the context of the triphenylphosphine complex, the chloride ligands can be replaced by various other anionic or neutral donor molecules. For example, reactions with triphenylphosphine chalcogenides (EPPh₃, where E = O, S, Se) in the presence of a chloride scavenger like silver hexafluorophosphate (B91526) result in the exchange of the chloride ligand. nih.gov
The coordination environment of the cobalt center can be significantly altered by these substitutions. While the starting complex, [CoCl₂(PPh₃)₂], is tetrahedral, the product of a substitution reaction may adopt a different geometry depending on the nature and number of incoming ligands.
Table 1: Examples of Ligand Substitution Reactions at the Cobalt Center
| Starting Complex | Reagent(s) | Product(s) | Observation |
|---|---|---|---|
| [Co(H₂O)₆]²⁺ | Concentrated HCl | [CoCl₄]²⁻ + 6H₂O | Color change from pink to blue. chemguide.co.ukyoutube.com |
| [Tc(NO)(Cp)(PPh₃)Cl] | EPPh₃ (E=O, S, Se), Ag(PF₆) | [Tc(NO)(Cp)(PPh₃)(EPPh₃)]⁺ | Chloride ligand is replaced by the phosphine (B1218219) chalcogenide. nih.gov |
This table is illustrative of ligand substitution principles at cobalt and related metal centers.
While the chloride ligands are relatively labile, the triphenylphosphine (PPh₃) ligands are generally more strongly bound to the cobalt center. Phosphine ligands are effective σ-donors and their dissociation is often less favorable. tcichemicals.com However, displacement of phosphine ligands can occur, particularly under forcing conditions or through photoinduction. In some ruthenium polypyridyl complexes, for instance, a PPh₃ ligand has been shown to undergo photosubstitution, although this is not a common reaction pathway as phosphine ligands are typically inert to this process. nih.gov
The steric bulk and electronic properties of phosphine ligands are crucial in dictating the stability and reactivity of the metal complexes they form. tcichemicals.com In some catalytic systems, the synergy between a phosphine ligand and a secondary ligand is necessary for reactivity; in such cases, the absence of the phosphine results in poor yields, underscoring its importance in the coordination sphere. nih.gov Electrochemically induced substitution of carbon monoxide by phosphine ligands has also been demonstrated in other cobalt complexes, highlighting that under specific redox conditions, ligand exchange involving phosphines is feasible. electrochemsci.org
Redox Properties and Electrochemistry
The electrochemical behavior of dichlorocobalt-triphenylphosphane species is dominated by the cobalt center, which can access multiple oxidation states. The nature of the coordinated ligands profoundly influences the potentials at which these redox events occur.
Cobalt complexes containing phosphine ligands have been studied extensively for their rich electrochemistry. acs.orgnih.gov These complexes can undergo both oxidation (Co(II) → Co(III)) and reduction (Co(II) → Co(I) → Co(0) → Co(-I)). acs.orgnih.govresearchgate.net For example, a cobalt complex with the bidentate phosphine ligand cis-1,2-bis(diphenylphosphino)ethylene (B1586061), [Co(dppv)₂]²⁺, exhibits a reversible one-electron oxidation and three reversible one-electron reductions in an acetonitrile (B52724) solution. acs.orgnih.govfigshare.com
Table 2: Illustrative Redox Potentials for Cobalt-Phenanthroline Complexes in CH₃CN
| Complex | Co(III)/Co(II) Potential (V vs FcH/FcH⁺) | Co(II)/Co(I) Potential (V vs FcH/FcH⁺) |
|---|---|---|
| tris(5-nitro-1,10-phenanthroline)Cobalt(II) | Not reversible | -0.37 |
| tris(1,10-phenanthroline)Cobalt(II) | 0.22 | -1.14 |
| tris(5-chloro-1,10-phenanthroline)Cobalt(II) | 0.32 | -1.05 |
Data adapted from a study on functionalized phenanthroline-Co(II) complexes to illustrate ligand effects on redox potentials. nih.gov Note: PPh₃ is not the ligand in this table.
The ligands coordinated to the cobalt center have a dramatic influence on the stability of its various oxidation states and the corresponding redox potentials. acs.orgnih.gov Electron-donating ligands tend to stabilize higher oxidation states, making the complex easier to oxidize (shifting the redox potential to more negative values). Conversely, electron-withdrawing ligands stabilize lower oxidation states, making the complex harder to oxidize (shifting the redox potential to more positive values). chemrxiv.org
This principle is clearly demonstrated in a series of cobalt complexes with functionalized phenanthroline ligands, where different substituents on the ligand backbone systematically shift the Co(III)/Co(II) and Co(II)/Co(I) redox couples. nih.gov The geometry of the complex also plays a critical role. For a cobalt phosphine complex capable of existing in multiple coordination geometries, the addition of axial ligands like acetonitrile can dramatically shift the reduction potential of the Co(III)/Co(II) couple, highlighting the importance of the coordination environment in tuning the electronic properties. acs.orgacs.org As the cobalt center is reduced, changes in coordination number and geometry are often observed, which can be predicted by crystal-field theory. acs.orgnih.govfigshare.com For instance, a series of cobalt complexes with a bidentate phosphine ligand showed geometries changing from pseudo-octahedral for Co(III) to pseudo-tetrahedral for Co(0) and Co(-I). acs.orgnih.gov
Reactions with Small Molecules (e.g., O₂, N₂, CO, H₂)
The reactivity of dichlorobis(triphenylphosphine)cobalt(II) towards small molecules is relevant to its potential applications in catalysis. As a solid, the compound is relatively stable but can be slowly oxidized by atmospheric oxygen.
Analogous phosphine complexes of other first-row transition metals show reactivity with small molecules. For example, a manganese(II) phosphine complex, (PPh₃)₂MnBr₂, reacts with molecular oxygen (O₂) to form the manganese complex with two triphenylphosphine oxide ligands, (OPPh₃)₂MnBr₂. The same manganese complex also reacts with carbon monoxide (CO) in the presence of a reducing agent to form a manganese carbonyl species. While direct evidence for dichlorobis(triphenylphosphine)cobalt(II) reacting with N₂ or H₂ is limited in the provided context, cobalt complexes are known to be active in catalysis involving these molecules. The ability to coordinate and activate small molecules is a key feature of many transition metal phosphine complexes.
Formation of Homo- and Heterometallic Polynuclear Complexes
Dichlorocobalt-triphenylphosphane and related species serve as versatile building blocks for constructing larger, polynuclear complexes. These structures, containing multiple metal centers, can be either homometallic (containing only cobalt) or heterometallic (containing cobalt and other metals). The formation of these complexes often involves bridging ligands, typically halides, that link the metal centers.
An example of a homometallic polynuclear complex is the dinuclear species [(triphos)Co(μ-Cl)2Co(triphos)]2+, where two cobalt centers are bridged by two chloride ions. acs.org Similarly, dinuclear cobalt(0) carbonyl complexes, such as [Co2(CO)6(µ-Medppa)], can be formed using bidentate phosphine ligands to bridge the two cobalt atoms. mdpi.com
The synthesis of heterometallic polynuclear complexes highlights the utility of cobalt-phosphine units in creating intricate molecular architectures. A notable example is the trinuclear, mixed-metal complex [(Ph3P)2Ag(μ-Cl)2Co(μ-Cl)2Ag(PPh3)2]. nih.gov In this structure, a central cobalt atom is linked to two silver atoms via bridging chloride ligands, with triphenylphosphine ligands coordinated to the silver atoms. nih.gov Another class of heterodinuclear complexes, [(triphos)Co(μ-Cl)2MCl2], has been synthesized where M can be another first-row transition metal like iron. acs.org
These reactions demonstrate the capacity of the cobalt-phosphine framework to assemble into complex, multi-metallic arrays through stable bridging interactions.
Behavior in Coordinating vs. Non-Coordinating Solvents
The structure, and consequently the reactivity, of dichlorocobalt-triphenylphosphane species are profoundly influenced by the nature of the solvent. The key distinction lies in whether the solvent is coordinating (capable of acting as a ligand) or non-coordinating.
In non-coordinating solvents , such as dichloromethane (B109758) (CH2Cl2) or benzene (B151609), the complex typically maintains its inherent geometry, which for [CoCl2(PPh3)2] is a blue, tetrahedral structure. rsc.orgresearchgate.net The solvent acts primarily as a medium for dissolution without directly participating in the coordination sphere of the cobalt ion.
In contrast, coordinating solvents like acetonitrile (MeCN), alcohols, or water can actively participate in the chemistry of the complex, often leading to changes in coordination number and geometry. rsc.orgresearchgate.net The pink color of cobalt(II) chloride in aqueous solution, for instance, is due to the formation of the octahedral [Co(H2O)6]2+ ion. researchgate.net When dichlorocobalt-triphenylphosphane is in the presence of a coordinating solvent, an equilibrium can be established between different species.
For example, studies on related cobalt phosphine complexes show that the equilibrium between different geometric and spin-state isomers can be solvent-dependent. acs.org A cobalt complex with the tripodal phosphine ligand 'triphos' exists as a mixture of a four-coordinate high-spin species and a five-coordinate low-spin species, with the relative concentrations depending on both the solvent and the temperature. acs.org
The influence of coordinating solvents is further illustrated by a cobalt complex with a bidentate phosphine ligand, which was characterized in five different oxidation states. acs.org In the presence of acetonitrile, the cobalt(III) and cobalt(II) species adopt pseudo-octahedral and square-pyramidal geometries, respectively, by incorporating solvent molecules into the coordination sphere. acs.org Upon reduction to cobalt(0) and cobalt(-I), the acetonitrile is excluded, and the complexes adopt a pseudo-tetrahedral geometry. acs.org This demonstrates that the solvent can reversibly bind to the metal center depending on its electronic state.
The synthesis of [Co(PPh3)2Cl2] itself is often carried out in a mixture of solvents, such as dichloromethane and acetonitrile, to balance solubility and reactivity. rsc.org The choice of solvent is therefore a critical parameter for controlling the structure and properties of the resulting cobalt complex.
Table 1: Examples of Homo- and Heterometallic Polynuclear Complexes
| Complex Formula | Metal Centers | Type | Reference |
|---|---|---|---|
[(triphos)Co(μ-Cl)2Co(triphos)]2+ |
Co, Co | Homometallic | acs.org |
[Co2(CO)6(µ-Medppa)] |
Co, Co | Homometallic | mdpi.com |
[(Ph3P)2Ag(μ-Cl)2Co(μ-Cl)2Ag(PPh3)2] |
Co, Ag, Ag | Heterometallic | nih.gov |
[(triphos)Co(μ-Cl)2FeCl2] |
Co, Fe | Heterometallic | acs.org |
Table 2: Influence of Solvent Type on Cobalt Complex Geometry
| Solvent Type | Example Solvent | General Behavior | Observed Geometries/Species | Reference |
|---|---|---|---|---|
| Non-Coordinating | Dichloromethane (CH2Cl2) | Solvent does not bind to Co(II). | Tetrahedral [CoCl2(PPh3)2] |
rsc.orgresearchgate.net |
| Coordinating | Acetonitrile (MeCN) | Solvent can act as a ligand, altering coordination. | Octahedral, Square-pyramidal (solvent coordinated) | acs.org |
| Coordinating | Water (H2O), Alcohols | Can displace ligands to form solvated ions. | Octahedral [Co(H2O)6]2+ |
researchgate.net |
| Mixed | CH2Cl2 / MeCN | Balances solubility and potential for coordination. | Used in synthesis of [CoCl2(PPh3)2] |
rsc.org |
Catalytic Applications of Dichlorocobalt Triphenylphosphane Complexes
Homogeneous Catalysis in Organic Transformations
Dichlorobis(triphenylphosphine)cobalt(II) and its derivatives are effective catalysts for a range of important organic reactions. The tetrahedral geometry of the complex provides a balance of steric hindrance and electronic properties suitable for facilitating chemical reactions. Its applications span from reduction and carbonylation reactions to the formation of carbon-carbon bonds and polymers.
Hydrogenation and Transfer Hydrogenation Reactions
Cobalt complexes, including dichlorobis(triphenylphosphine)cobalt(II), are recognized for their ability to catalyze hydrogenation reactions, which involve the addition of hydrogen (H₂) across double or triple bonds in unsaturated compounds. evitachem.com These reactions are fundamental in synthetic chemistry for producing saturated molecules like alkanes from alkenes and alkynes. The cobalt catalyst facilitates the activation of dihydrogen and its transfer to the substrate. While some advanced cobalt systems operate through radical hydrogen-atom transfer (HAT) pathways, the classical mechanism often involves the formation of cobalt-hydride intermediates. uchicago.edu
Transfer hydrogenation presents an alternative to using pressurized H₂ gas, employing a donor molecule, such as isopropanol, to provide the hydrogen atoms. Cobalt(II) complexes with phosphine-containing ligands have proven effective in this area, catalyzing the reduction of a variety of olefins, including aromatic, aliphatic, internal, and cyclic alkenes, with good to excellent yields. rsc.org
Table 1: Examples of Cobalt-Catalyzed Hydrogenation and Transfer Hydrogenation
| Catalyst System | Substrate Type | Reaction Type | Key Findings |
|---|---|---|---|
| Dichlorobis(triphenylphosphine)cobalt(II) | Alkenes, Alkynes | Hydrogenation | Effectively catalyzes the reduction of various unsaturated compounds. |
| Cobalt(II)-PNP Pincer Complex / Isopropanol | Aromatic & Aliphatic Alkenes | Transfer Hydrogenation | Good to excellent yields; tolerant to various functional groups and water. rsc.org |
| Dihydrazonopyrrole Co(II) Complexes / H₂ | Olefins | Hydrogenation | Catalysis occurs under mild conditions (1 atm H₂, 23 °C) via a radical mechanism. uchicago.edu |
Hydroformylation and Carbonylation Processes
Hydroformylation, or the oxo process, is a large-scale industrial reaction that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across a double bond. lsu.edu While the original industrial catalysts were based on unmodified cobalt carbonyls like HCo(CO)₄, phosphine-modified systems, including those derived from CoCl₂(PPh₃)₂, have been developed to operate under milder conditions. lsu.edunih.gov Cationic cobalt(II) complexes with bisphosphine ligands have shown significantly higher activity, approaching that of more expensive rhodium-based catalysts. nih.govlsu.edu The addition of triphenylphosphine (B44618) to cobalt chloride systems has been studied for the hydroformylation of olefins like ethylene. researchgate.net
Carbonylation reactions involve the introduction of carbon monoxide (CO) into organic molecules. Triphenylphosphine-substituted dicobalt carbonyl complexes have been shown to be effective catalyst precursors for the selective carbonylation of ethyl diazoacetate to produce diethyl malonate. nih.gov
Cross-Coupling Reactions (e.g., Kumada, Negishi-type, C-C bond formation)
Dichlorobis(triphenylphosphine)cobalt(II) is a well-established catalyst for cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. sigmaaldrich.comalfachemic.com The cobalt center facilitates the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps.
Kumada Coupling: This reaction couples an organomagnesium reagent (Grignard reagent) with an organic halide. CoCl₂(PPh₃)₂ has been used to catalyze the cross-coupling of Grignard reagents with aryl or vinyl halides. evitachem.com
Negishi-type Coupling: In this reaction, an organozinc reagent is coupled with an organic halide. wikipedia.org Cobalt catalysts are effective alternatives to the more common palladium catalysts. wikipedia.orgnih.gov The use of cobalt can be advantageous due to its unique reactivity and lower cost. The reaction is versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org However, the air and moisture sensitivity of the organozinc reagents requires the reactions to be performed under inert conditions. wikipedia.org
The development of C-H functionalization, another method for C-C bond formation, has also seen the application of low-valent cobalt complexes. These catalysts can mediate the coupling of aromatic C-H bonds with various partners. thieme-connect.dethieme-connect.de
Table 2: Cobalt-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst | Substrates | Key Feature |
|---|---|---|---|
| Kumada Coupling | Dichlorobis(triphenylphosphine)cobalt(II) | Grignard Reagents + Aryl/Vinyl Halides | Forms C-C bonds using readily available Grignard reagents. evitachem.com |
| Negishi Coupling | Nickel or Palladium (Cobalt is an alternative) | Organozinc Reagents + Organic Halides | Wide scope, coupling sp³, sp², and sp carbons; high functional group tolerance with Pd. wikipedia.orge-bookshelf.de |
| C(sp³)–C(sp²) Coupling | Cobalt(II) with Chiral N,N,P-Ligand | Racemic Benzyl (B1604629) Chlorides + Arylzinc Reagents | Enantioconvergent coupling to form enantioenriched 1,1-diarylmethanes. cjps.org |
Polymerization Reactions (e.g., 1,3-Butadiene (B125203) Polymerization)
Cobalt-based catalysts are highly important in the polymer industry, particularly for the stereospecific polymerization of 1,3-butadiene to produce synthetic rubbers. The system formed by combining dichlorobis(triphenylphosphine)cobalt(II) with an activator, most commonly methylaluminoxane (B55162) (MAO), is a well-studied example. cjps.orgbohrium.com
The microstructure of the resulting polybutadiene (B167195) (cis-1,4, trans-1,4, or 1,2-isomers) is highly dependent on the reaction conditions and the nature of the ligands on the cobalt center. For instance, the CoCl₂/MAO system typically yields cis-1,4-polybutadiene, but the addition of triphenylphosphine (PPh₃) can switch the selectivity to favor the formation of 1,2-polybutadiene. nih.govrsc.org The MAO/Co molar ratio is another critical parameter that can be varied to control the polymer structure. cjps.orgbohrium.comresearchgate.net This tunability allows for the production of polymers with different properties from a single catalytic system.
Table 3: Polymerization of 1,3-Butadiene with CoCl₂(PPh₃)₂/MAO System
| Activator/Additive | MAO/Co Ratio | Predominant Microstructure | Reference |
|---|---|---|---|
| MAO | - | cis-1,4-polybutadiene | nih.gov |
| MAO + PPh₃ | - | 1,2-polybutadiene | nih.govrsc.org |
| MAO | Varies | Can switch between 1,2 and cis-1,4 | cjps.orgbohrium.comresearchgate.net |
Epoxidation and Oxidation Reactions
Dichlorobis(triphenylphosphine)cobalt(II) serves as a catalyst for oxidation reactions, including the epoxidation of olefins. sigmaaldrich.comalfachemic.comchemicalbook.com Epoxidation, the conversion of an alkene to an epoxide, is a valuable transformation in organic synthesis as epoxides are versatile intermediates. In these catalytic systems, the cobalt complex facilitates the transfer of an oxygen atom from an oxidizing agent, such as hydrogen peroxide or an organic peracid, to the carbon-carbon double bond of the alkene. smolecule.com Other research has shown that cobalt(II)-Schiff base complexes can also effectively catalyze the epoxidation of various olefins using molecular oxygen in combination with a cyclic ketone as a co-reductant under mild conditions. scilit.com
Dimerization and Oligomerization Reactions
Cobalt complexes are effective catalysts for the dimerization and oligomerization of alkenes, which are processes that combine two or more monomer units to form short-chain polymers. nih.gov Dichlorobis(triphenylphosphine)cobalt(II), in the presence of a reducing agent like zinc metal, has been shown to catalyze the tail-to-tail reductive dimerization of conjugated alkenes. researchgate.net In the same study, vinylarenes underwent stereoselective head-to-tail dimerization to yield trans-1,3-diarylbut-1-enes. researchgate.net
The mechanism of these reactions often involves the formation of cobalt-hydride or cobalt-alkyl intermediates, followed by olefin insertion and subsequent β-hydride elimination to release the dimer or oligomer product and regenerate the active catalyst. mdpi.com The selectivity of these reactions, leading to linear or branched products, is influenced by the ligand environment of the cobalt catalyst and the reaction conditions. mdpi.comkfupm.edu.sa
Reductive Silylation of Dinitrogen
The conversion of atmospheric dinitrogen (N₂) into valuable nitrogen-containing compounds under ambient conditions is a significant challenge in chemistry. Homogeneous cobalt systems, including those with triphenylphosphine ligands, have shown promise in catalyzing the reductive silylation of dinitrogen. dntb.gov.uasemanticscholar.org
In a typical reaction, a cobalt catalyst facilitates the reaction of N₂ with a silicon source, such as trimethylsilylchloride, and a reductant, like sodium, to produce tris(trimethylsilyl)amine (B75434) (N(SiMe₃)₃). dntb.gov.uasemanticscholar.org For instance, the complex CoH(PPh₃)₃N₂ has been demonstrated to catalyze this transformation, yielding on average 6.7 equivalents of N(SiMe₃)₃ per cobalt atom in tetrahydrofuran (B95107) (THF). dntb.gov.uasemanticscholar.org While CoCl₂(PPh₃)₂ itself shows lower activity in this specific reaction, its role as a precursor to more active catalytic species is crucial. semanticscholar.org The catalytic performance is also influenced by the solvent, with THF being more effective than diethyl ether, while no product formation is observed in benzene (B151609). semanticscholar.org
The catalytic cycle for this process is complex and involves the in situ formation of the active catalytic species from the pre-catalyst. dntb.gov.uasemanticscholar.org Studies suggest that the initial cobalt complex undergoes modification under the reaction conditions to generate the true catalyst. dntb.gov.uasemanticscholar.org
Mechanistic Investigations of Catalytic Cycles
Understanding the intricate mechanisms of catalytic cycles involving dichlorocobalt-triphenylphosphane complexes is fundamental to optimizing their performance and designing new, more efficient catalysts.
Identification of Catalytically Active Species and Intermediate States
The initial cobalt(II) complex, CoCl₂(PPh₃)₂, often serves as a pre-catalyst that is converted into the catalytically active species under the reaction conditions. nih.gov In many cross-coupling reactions, a sequence of transmetalation, reductive elimination, and redox disproportionation transforms the cobalt(II) pre-catalyst into low-valent cobalt complexes. nih.gov These low-valent species are believed to be the active catalysts. nih.gov
For instance, in the reductive silylation of dinitrogen, time-profile studies and spectroscopic investigations (IR and EPR) indicate that the pre-catalyst, such as CoH(PPh₃)₃N₂, is unstable under the reaction conditions and transforms into the active species. dntb.gov.uasemanticscholar.org Spectroscopic analysis of the reaction mixture does not reveal a resting state with a terminally bound N₂ molecule, suggesting a dynamic and complex catalytic system. semanticscholar.org Similarly, in cobalt-catalyzed amination of aryl halides, the active catalyst is proposed to be a Co(I) species, (PPh₃)₂CoN(SiMe₃)₂, formed from the initial Co(I) chloride complex. rsc.org
Analysis of Oxidative Addition and Reductive Elimination Steps
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving cobalt-phosphine complexes. nih.gov These two-electron processes are crucial for bond activation and product formation. nih.gov
In the context of Co(I)/Co(III) catalytic cycles supported by phosphine (B1218219) ligands, oxidative addition of a substrate, such as an aryl halide, to a Co(I) center initiates the cycle, forming a Co(III) intermediate. rsc.orgnih.gov For example, in the amination of aryl halides, the proposed mechanism involves the oxidative addition of the aryl halide to the active (PPh₃)₂CoN(SiMe₃)₂ species to form a Co(III) intermediate, (PPh₃)₂CoPhI(N(SiMe₃)₂). rsc.org
The subsequent reductive elimination from the Co(III) intermediate furnishes the desired product and regenerates the active Co(I) catalyst. rsc.org The nature of the phosphine ligand can influence the rates of both oxidative addition and reductive elimination. acs.org For instance, more electron-withdrawing phosphine ligands can slow down the rate of oxidative addition due to the formation of a less nucleophilic Co(I) complex. acs.org
Understanding Ligand Effects on Reaction Selectivity and Efficiency
The electronic and steric properties of phosphine ligands play a pivotal role in determining the selectivity and efficiency of cobalt-catalyzed reactions. osti.gov The substitution of a carbonyl ligand with an electron-donating phosphine ligand, such as triphenylphosphine, in cobalt carbonyl complexes results in stronger Co-CO bonding. osti.gov This enhances the stability of the catalyst. researchgate.net
In hydroformylation reactions, modifying the cobalt carbonyl catalyst with a phosphine ligand can significantly influence the regioselectivity. researchgate.net Bulky phosphine ligands tend to favor the formation of linear aldehyde products due to steric hindrance. researchgate.net The electron-donating strength of the phosphine also affects the reaction rate, with more electron-donating phosphines generally leading to different rates depending on the specific reaction and conditions. acs.org
Furthermore, the steric hindrance of the phosphine ligand can impact the tacticity of polymers produced in polymerization reactions. In the polymerization of 1,3-butadiene catalyzed by CoCl₂(PRPh₂)₂/MAO systems, increasing the steric hindrance of the phosphine ligand generally leads to an increase in the syndiotacticity of the resulting 1,2-poly(1,3-butadiene). unibo.it
Catalyst Deactivation Pathways and Stability under Reaction Conditions
A critical aspect of any catalytic system is the stability of the catalyst and the potential pathways for its deactivation. In the context of cobalt-phosphine catalyzed reductive silylation of dinitrogen, the pre-catalyst CoH(PPh₃)₃N₂ is known to be unstable under the applied catalytic conditions. dntb.gov.uasemanticscholar.org This instability is, in fact, a prerequisite for the formation of the true active species. dntb.gov.uasemanticscholar.org However, uncontrolled decomposition can lead to the formation of inactive species. While the formation of metallic cobalt nanoparticles has been considered, spectroscopic evidence suggests that this is not the primary state of the bulk cobalt during the reaction. semanticscholar.org
In other systems, such as chromium-catalyzed N₂ reduction, it is proposed that once a metal species is oxidized during the catalytic cycle, ligand dissociation can lead to metal aggregation and precipitation, which is a deactivation pathway. pnnl.gov The stability of the metal-ligand bond over multiple redox cycles is therefore crucial for sustained catalytic turnover. pnnl.gov In some cobalt-catalyzed reactions, the phosphine ligand itself can undergo transformation; for example, a phosphine ligand can be converted to a phosphine oxide. The resulting phosphine-oxide complex may exhibit different, and in some cases enhanced, catalytic activity. nih.gov
Synergistic Catalysis (e.g., with Photoredox Catalysts)
The combination of transition metal catalysis with other catalytic modes, such as photoredox catalysis, can lead to powerful synergistic effects, enabling novel and efficient chemical transformations. scielo.brresearchgate.net This approach allows for the generation of reactive intermediates under mild conditions that might be inaccessible through traditional thermal methods.
While specific examples detailing the synergistic use of dichlorocobalt-triphenylphosphane complexes with photoredox catalysts are not extensively covered in the provided context, the general principles of such synergistic systems are well-established. scielo.brresearchgate.net In a typical scenario, a photoredox catalyst, upon irradiation with visible light, can engage in single-electron transfer (SET) processes with a substrate or the cobalt complex itself. This can facilitate the generation of radical intermediates or modulate the oxidation state of the cobalt center, thereby influencing the key steps of the catalytic cycle, such as oxidative addition or reductive elimination. This synergistic approach holds significant potential for expanding the synthetic utility of cobalt-phosphine catalysts.
Derivatives, Analogues, and Structure Activity Relationships
Modification of Triphenylphosphine (B44618) Ligands: Steric and Electronic Tuning
The triphenylphosphine ligands in dichlorocobalt;triphenylphosphanium are primary sites for modification to control the complex's behavior. By altering the steric bulk and electronic nature of these phosphine (B1218219) ligands, researchers can finely tune the catalytic activity and selectivity of the cobalt center.
The introduction of substituents onto the phenyl rings of the triphenylphosphine ligand significantly impacts the electronic and steric environment of the cobalt atom. Electron-donating groups on the phenyl rings increase the electron density on the phosphorus atom, which in turn enhances the donor strength of the phosphine ligand. acs.org For instance, the ferrocenyl group has been identified as a more potent electron donor than a methyl group. nih.gov This increased electron donation to the cobalt center can influence the stability and reactivity of the complex. acs.org
Conversely, the steric hindrance of the phosphine ligand can be adjusted by introducing bulky substituents. For example, using highly hindered phosphine ligands like tert-butyl(diphenyl)phosphine has been shown to influence the stereoselectivity of polymerization reactions catalyzed by the cobalt complex. nih.gov The steric bulk of the ferrocenyl group in organophosphines is notable, being larger than that of cyclohexyl, tert-butyl, and o-tolyl groups, and comparable to a mesityl group. nih.gov The interplay between these steric and electronic effects is crucial for optimizing catalytic performance. acs.orgnih.gov
Table 1: Comparison of Electronic Properties of Phosphine Ligands
| Phosphine Ligand | Electronic Property | Reference |
| Triphenylphosphine (PPh₃) | Better electron donor than tricyclohexylphosphine (B42057) (PCy₃) | acs.org |
| Ferrocenyl-containing phosphines | Better electron donor than a methyl group | nih.gov |
Replacing the two monodentate triphenylphosphine ligands with a single chelating diphosphine ligand introduces a significant structural constraint. These bidentate ligands, such as cis-1,2-bis(diphenylphosphino)ethylene (B1586061) (dppv) and 2,2'-bis(diphenylphosphino)diphenyl ether (DPEphos), can form stable five- or six-membered rings with the cobalt center. acs.orgrsc.org The geometry imposed by the diphosphine ligand, particularly the bite angle, has a profound effect on the complex's structure and reactivity. nih.gov
For example, a cobalt(II) complex with two chelating dppv ligands was found to exist in 4-, 5-, and 6-coordinate geometries, demonstrating an "axial ambivalence" attributed to the near-degeneracy of the d-orbital energies. acs.orgnih.gov This flexibility in coordination can be crucial for catalytic cycles that involve substrate binding and dissociation. acs.orgnih.gov The use of tridentate phosphine ligands, such as triphos, further modifies the coordination environment, leading to different reactivity patterns and the formation of dinuclear complexes. acs.org
Table 2: Structural Parameters of Cobalt(II) Complexes with the Chelating Diphosphine Ligand dppv
| Complex | Coordination Number | Geometry | Average Co-P Bond Length (Å) | Reference |
| [Co(dppv)₂][BF₄]₂ | 4 | Square-planar | - | acs.orgnih.gov |
| [Co(dppv)₂(NCCH₃)][BPh₄]₂ | 5 | Distorted Square Pyramidal | Elongated vs. 4-coordinate | acs.orgnih.gov |
| [Co(dppv)₂(NCCH₃)₂][BF₄]₂ | 6 | - | Elongated vs. 4-coordinate | acs.orgnih.gov |
Variations in Anionic Ligands (e.g., Bromide, Iodide, Nitrate)
The synthesis of the analogous dichlorobis(triphenylphosphine)cobalt(II) and dibromobis(triphenylphosphine)cobalt(II) has been reported, with the bromide complex exhibiting a distinct emerald green color compared to the blue of the chloride complex. youtube.com X-ray diffraction studies on a series of Co(OPPh₃)₂X₂ complexes (where X = Cl, Br, I) revealed that all possess a pseudo-tetrahedral coordination geometry around the cobalt ion. researchgate.net
Furthermore, cobalt(II) nitrate (B79036) complexes with triphenylphosphine oxide have been synthesized and characterized as non-electrolytes with high thermal stability. researchgate.netrsc.org The choice of the anionic ligand can also influence the stability of different oxidation states of cobalt. For instance, in a study of cobalt complexes with XantPhos ligands, the replacement of a chloride anion with a pivalate (B1233124) anion led to the disappearance of a quasi-reversible Co²⁺/Co⁺ redox process, highlighting the role of the chloride ligand in stabilizing the Co(I) state. digitellinc.com
Related Cobalt Complexes with Phosphine Oxide Ligands
Cobalt complexes can also be formed with phosphine oxide ligands, such as triphenylphosphine oxide (OPPh₃). In these complexes, the coordination occurs through the oxygen atom of the P=O group. wikipedia.org The structure of these complexes is influenced by the nature of the other ligands present. For example, the structures of Co(OPPh₃)₂Cl₂, Co(OPPh₃)₂Br₂, and Co(OPPh₃)₂I₂ all show a pseudo-tetrahedral geometry for the cobalt center. researchgate.net
The P-O bond distance in the phosphine oxide ligand typically elongates upon coordination to a metal center, which is consistent with the stabilization of the ionic resonance structure. wikipedia.org Cobalt(II) nitrate also forms complexes with two triphenylphosphine oxide ligands. researchgate.netrsc.org These phosphine oxide complexes represent a different class of ligands compared to phosphines, as they are generally considered weaker Lewis bases. wikipedia.org
Table 3: Geometry of Cobalt(II) Complexes with Triphenylphosphine Oxide and Varying Anionic Ligands
| Complex | Geometry around Cobalt | Reference |
| Co(OPPh₃)₂Cl₂ | Pseudo-tetrahedral | researchgate.net |
| Co(OPPh₃)₂Br₂ | Pseudo-tetrahedral | researchgate.net |
| Co(OPPh₃)₂I₂ | Pseudo-tetrahedral | researchgate.net |
| Co(OAsPh₃)₂(NO₃)₂ | Pseudo-tetrahedral | researchgate.net |
Comparisons with Other Transition Metal Phosphine Complexes
The properties and reactivity of cobalt phosphine complexes are often understood through comparison with analogous complexes of other transition metals, particularly those in the same group (rhodium and iridium) or neighboring groups (nickel). While rhodium and iridium complexes have been extensively studied and are known for their high catalytic activity, cobalt complexes are gaining attention as more earth-abundant and cost-effective alternatives. nih.govprinceton.edu
For example, Vaska's complex, an iridium(I) phosphine complex, is well-known for its ability to reversibly bind small molecules. nih.gov While cobalt phosphine complexes also show reactivity towards small molecules, the reactions can sometimes be irreversible. nih.gov In the context of hydroformylation, phosphine-modified cobalt catalysts require different operating conditions (higher temperatures but lower pressures) compared to unmodified cobalt catalysts and show different selectivity compared to rhodium-based catalysts. osti.gov
Bis(phosphine)cobalt complexes have emerged as potent catalysts for asymmetric hydrogenation, with some mechanistic pathways showing surprising similarities to their rhodium counterparts. princeton.edu However, the unique electronic properties of first-row metals like cobalt also allow for catalytic cycles involving different redox states, offering potential for novel reactivity not seen with heavier transition metals. cdnsciencepub.com
Structure-Reactivity Correlations in Catalysis and Other Applications
A central theme in the study of this compound and its analogues is the correlation between their molecular structure and their reactivity, especially in catalytic applications. The electronic and steric properties of the phosphine ligands are paramount in determining the activity and selectivity of the catalyst. osti.gov
In cobalt-catalyzed hydroformylation, it is believed that the rate-limiting step is the loss of a CO ligand. Therefore, phosphine ligands that can decrease the electron deficiency on the cobalt center are expected to favor this step and enhance the reaction rate. osti.gov In the polymerization of butadiene, the steric hindrance of the phosphine ligand has been shown to directly influence the syndiotacticity of the resulting polymer. nih.gov
The redox properties of cobalt phosphine complexes are also crucial for their catalytic productivity. For many cobalt-catalyzed reactions, a Co(I) species is a key intermediate. The ability of the phosphine ligand to stabilize this Co(I) state is therefore critical for catalytic efficiency. digitellinc.com Studies using cyclic voltammetry have been employed to probe the redox behavior of these complexes and correlate it with their performance in reactions like the formation of arylzinc compounds. digitellinc.com Furthermore, the geometry of the complex, which can change with the oxidation state of the cobalt, plays a significant role in the catalytic cycle. nih.gov For instance, cobalt(I) complexes with diphosphine-ketone ligands have shown to be active catalysts in hydrosilylation reactions. nih.gov
Advanced Topics and Future Research Directions
Development of Supported or Heterogenized Dichlorocobalt-Phosphane Catalytic Systems
A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, research is focused on the development of supported or heterogenized versions of cobalt-phosphine catalysts. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation and reusability.
One strategy involves anchoring the cobalt-phosphine complex onto solid supports. For instance, catalyst systems combining CoCl₂(PPh₃)₂ with methylaluminoxane (B55162) (MAO) have been studied for the polymerization of 1,3-butadiene (B125203). unibo.itnih.gov In these systems, the support can influence the catalyst's selectivity. It has been observed that at high MAO-to-cobalt ratios, the phosphine (B1218219) ligand may migrate from the cobalt to the aluminum-based support, altering the structure of the active site and changing the resulting polymer from predominantly 1,2-poly(1,3-butadiene) to a mixed cis-1,4/1,2 structure. unibo.itnih.gov
Another approach is the development of polymer-supported membranes (PPMs) for the selective extraction and recovery of cobalt ions, which is relevant for catalyst recycling. researchgate.net Research has shown that PPMs can achieve high extraction efficiency for cobalt(II) ions, offering a sustainable method for recovering the metal from catalytic solutions. researchgate.net Furthermore, easily accessible cobalt complexes like CoCl(PPh₃)₃ can serve as precursors to generate cobalt nanoparticles, which act as heterogeneous catalysts. researchgate.net
Future work in this area will likely focus on developing novel support materials and immobilization techniques that prevent leaching of the metal center while maintaining high catalytic activity.
Exploration of New and Untapped Catalytic Transformations
While dichlorocobalt-phosphine complexes are known for catalyzing reactions like polymerization and cross-coupling, researchers are continuously exploring their potential in new and more complex transformations. unibo.itresearchgate.net The unique electronic and steric properties of these catalysts allow for novel reactivity.
Recent efforts have expanded the scope of cobalt-phosphine catalysis to include:
Asymmetric Hydrogenation: Chiral bis(phosphine) cobalt complexes have been successfully applied to the asymmetric hydrogenation of various substrates, including those relevant to pharmaceutical synthesis. princeton.edu
Cycloaddition Reactions: Cationic cobalt(I) catalysts, often generated in situ from cobalt(II) precursors, are effective in [2+2+2] cycloadditions of alkynes and enantioselective [2+2] cycloadditions. nih.govacs.org
Hydrofunctionalization Reactions: These catalysts have shown high regio- and enantioselectivity in reactions such as hydroacylation and hydroboration of dienes. nih.gov A cobalt-CNC pincer ligand system has proven efficient for the 1,1-diboration of terminal alkynes. acs.org
Dehydrogenation Reactions: A phosphine-oxide cobalt(II) complex has been shown to be an effective precatalyst for the synthesis of imines and quinolines via alcohol dehydrogenation. nih.gov
The table below summarizes some of the novel catalytic transformations explored with cobalt-phosphine systems.
Interactive Table: Novel Catalytic Transformations with Cobalt-Phosphane Systems
| Catalytic Transformation | Cobalt Precursor/System | Substrate Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Neutral and cationic bis(phosphine) cobalt complexes | Prochiral enamides, allylic amines | High enantioselectivity; applied to pharmaceutical precursor synthesis. | princeton.edu |
| [2+2+2] Cycloaddition | CoCl(PPh₃)₃ | Functionalized triynes | Efficient cyclotrimerization under mild conditions without additives. | acs.org |
| Enantioselective Hydrovinylation | [(S,S)-BDPP]CoCl₂ / Me₃Al | 1,3-dienes, vinylcycloalkenes | High regio- and enantioselectivity; parallel kinetic resolution observed. | nih.gov |
| 1,1-Diboration | Co(acac)₂ / CNC-pincer ligand | Terminal alkynes | Efficient functionalization of a broad range of alkynes, including sterically hindered ones. | acs.org |
| Alcohol Dehydrogenation | Phosphine-oxide cobalt(II) complex | Alcohols and amines | Efficient synthesis of imines and quinolines in air. | nih.gov |
The exploration of these and other transformations continues to be a major driving force in the field, promising new synthetic routes to valuable chemical compounds.
Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
Understanding the reaction mechanism and identifying the true active species are crucial for optimizing catalytic processes and designing better catalysts. Advanced spectroscopic techniques applied in-situ (under actual reaction conditions) provide a powerful window into the catalytic cycle.
For cobalt-phosphine catalyzed reactions, several techniques are particularly informative:
Infrared (IR) and Raman Spectroscopy: These methods are used to monitor the coordination of ligands like carbon monoxide (in hydroformylation) and to track the concentration of reactants and products in the reaction mixture. nih.govresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: Since many cobalt complexes involved in catalysis are paramagnetic (e.g., high-spin Co(II)), EPR is an invaluable tool for characterizing the electronic structure and coordination environment of the cobalt center during the reaction. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic species, NMR can provide detailed structural information about diamagnetic intermediates or the organic products being formed. In some cases, it can also be used to study paramagnetic species. nih.gov
X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD): These synchrotron-based techniques can provide information about the oxidation state, coordination number, and bulk structure of the catalyst, especially under working conditions (operando studies). ucl.ac.ukresearchgate.net
For example, in-situ IR and EPR studies of a cationic cobalt(II) bisphosphine hydroformylation catalyst system helped to formulate the active catalyst as [HCo(CO)ₓ(bisphosphine)]⁺ and identified a high-spin (S = 3/2) Co(II) complex as the key species. nih.gov Such operando studies are crucial for distinguishing between proposed mechanisms and for understanding catalyst deactivation pathways. ucl.ac.ukresearchgate.net
The continued development and application of these sophisticated analytical methods will undoubtedly lead to a deeper understanding of dichlorocobalt-phosphine catalytic systems and pave the way for more rational catalyst design. researchgate.net
Computational Design and Prediction of Novel High-Performance Catalysts
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern catalysis research. nih.gov It allows for the investigation of reaction mechanisms, the prediction of catalyst properties, and the rational design of new, high-performance catalysts before they are synthesized in the lab. nih.govnih.gov
For cobalt-phosphine systems, computational studies have been instrumental in:
Elucidating Reaction Mechanisms: DFT calculations can map out the energy profiles of catalytic cycles, helping to identify rate-determining steps and the structures of transient intermediates. For example, combined experimental and computational studies have elucidated the Co(0)-Co(II) pathway in asymmetric hydrogenation reactions. princeton.edu
Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts, which aids in the characterization of newly synthesized complexes. researchgate.net
Designing Novel Ligands: By modeling the steric and electronic effects of different phosphine ligands, researchers can computationally screen for ligand architectures that are predicted to enhance catalytic activity or selectivity for a specific transformation. researchgate.net For instance, DFT calculations can help understand how deprotonation of a ligand can lead to a more active catalytic species. nih.gov
Interactive Table: Applications of Computational Chemistry in Cobalt-Phosphane Catalysis
| Computational Application | Technique(s) | Information Gained | Impact on Research | Reference(s) |
|---|---|---|---|---|
| Mechanistic Elucidation | DFT | Energy profiles, transition state structures, catalytic cycles (e.g., Co(0)-Co(II)). | Understanding of how catalysts function, enabling rational optimization. | princeton.edu |
| Structural Analysis | DFT | Bond lengths, bond angles, coordination geometries. | Complements experimental data (e.g., X-ray crystallography). | nih.gov |
| Spectroscopic Prediction | GIAO-DFT | Prediction of ³¹P and ⁵⁹Co NMR chemical shifts. | Aids in the characterization of new and existing complexes. | researchgate.net |
| Catalyst Design | DFT / TD-DFT | Screening of ligands, prediction of electronic properties (HOMO/LUMO). | Guides synthetic efforts towards more efficient catalysts. | researchgate.net |
As computational methods become more powerful and accurate, their role in the de novo design of bespoke cobalt-phosphine catalysts for specific applications will continue to grow, accelerating the pace of discovery. nih.gov
Sustainable and Green Chemistry Aspects of Cobalt-Phosphane Catalysis
The principles of green chemistry are increasingly guiding research in catalysis. This involves a focus on using earth-abundant metals, reducing waste, employing environmentally benign solvents and reaction conditions, and developing recyclable catalysts.
Cobalt-phosphine catalysis aligns with several of these principles:
Use of an Earth-Abundant Metal: Cobalt is significantly more abundant and less expensive than the precious metals (like rhodium, palladium, and iridium) that are often used for similar catalytic transformations. mdpi.comtitech.ac.jp This makes cobalt-based catalysts a more sustainable and economical choice for large-scale industrial processes.
Development of Reusable Catalysts: As discussed in section 8.1, the heterogenization of cobalt-phosphine catalysts is a key area of research aimed at improving catalyst recyclability and reducing metal contamination in products. researchgate.net
Energy-Efficient Reactions: Many modern cobalt-catalyzed reactions are being developed to run under mild conditions (lower temperatures and pressures), which reduces energy consumption. acs.orgtitech.ac.jp
Environmentally Benign Protocols: Researchers are developing protocols that use greener solvents or are performed under solvent-free conditions. mdpi.com Furthermore, some cobalt-catalyzed reactions can be conducted in the presence of air, simplifying the experimental setup. nih.gov
The development of "green" synthesis methods for cobalt catalysts, for example, using plant-based reducing agents to create cobalt oxide nanoparticles, further enhances the sustainability of the field. nih.gov The overarching goal is to develop catalytic systems that are not only efficient and selective but also have a minimal environmental footprint, contributing to a more sustainable chemical industry. mdpi.comtitech.ac.jp
Q & A
Q. What are the established synthetic routes for dichlorocobalt;triphenylphosphanium complexes, and how can reaction conditions be optimized?
this compound complexes, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichlorocobalt(II), are typically synthesized via ligand substitution reactions. A common method involves reacting cobalt(II) chloride with triphenylphosphine (PPh₃) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane under inert atmospheres. For example, highlights bis(triphenylphosphine)cobalt dichloride as a precursor, where stoichiometric control of ligands (e.g., 1:2 Co:PPh₃ ratio) is critical to avoid byproducts . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting temperature (e.g., reflux at 60–80°C) to enhance yield. Purity is ensured through recrystallization from ethanol or diethyl ether .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound complexes?
Key techniques include:
- ³¹P NMR Spectroscopy : To confirm ligand coordination and assess electronic environments. For instance, δ~58–156 ppm in ³¹P NMR indicates distinct phosphorus environments in phosphine-containing cobalt complexes .
- Elemental Analysis : Validates stoichiometry (e.g., C, H, P, Co percentages).
- IR Spectroscopy : Identifies Co-Cl stretching vibrations (~300–350 cm⁻¹) and PPh₃ ligand signatures (e.g., C-H aromatic stretches at ~3050 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M-Cl]⁺ fragments) .
Q. How should researchers handle and store this compound complexes to ensure stability?
These complexes are moisture- and oxygen-sensitive. Storage under argon or nitrogen in sealed Schlenk flasks is recommended. Solubility in non-polar solvents (e.g., toluene, THF) allows for handling in gloveboxes. Decomposition risks include ligand dissociation and oxidation to Co(III); thus, periodic ³¹P NMR monitoring is advised .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of this compound complexes in cross-coupling reactions?
Mechanistic studies suggest that Co(II) centers undergo single-electron transfer (SET) processes, enabling radical-mediated coupling. For example, in C–C bond formation, the complex may cycle between Co(II) and Co(I) states, with PPh₃ ligands stabilizing intermediates. Kinetic studies (e.g., UV-Vis monitoring) and deuterium-labeling experiments can elucidate rate-determining steps. highlights analogous reactions where phosphine ligands facilitate oxidative addition/reductive elimination cycles .
Q. How can researchers resolve contradictions in isomer identification (e.g., syn vs. anti configurations) in phosphine-cobalt complexes?
Coupling constants in ¹H NMR (e.g., J = 6–8 Hz for syn vs. 9–15 Hz for anti) help distinguish isomers. For example, used Newman projections and NMR coupling constants to assign syn configurations in bisphosphonate derivatives. X-ray crystallography remains the gold standard for unambiguous structural determination, particularly for Co-P bond distances and angles .
Q. What computational methods are suitable for modeling the electronic structure of this compound complexes?
Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) can predict geometries, ligand field splitting, and redox potentials. Molecular orbital analysis (e.g., HOMO-LUMO gaps) explains catalytic activity trends. ’s use of Newman projections for stereochemical analysis aligns with computational modeling to validate experimental data .
Methodological Guidelines
- Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions (e.g., "How does ligand substitution affect catalytic turnover?") .
- Data Contradictions : Cross-validate NMR and X-ray data to resolve structural ambiguities. For toxicity, refer to class-based extrapolations (e.g., organometallic compounds) as per .
- Literature Review : Prioritize peer-reviewed journals over vendor catalogs (e.g., avoid and ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
